3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]propanamide
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 3,5-dimethylisoxazole moiety and a hydroxybis(thiophen-2-yl)ethyl group. Its structural complexity arises from the integration of heterocyclic systems (isoxazole and thiophene), which are known to influence pharmacological and physicochemical properties. The compound’s synthesis likely involves multi-step reactions, including amide bond formation and heterocyclic ring assembly, as inferred from analogous protocols in related oxazole and thiophene derivatives .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-12-14(13(2)23-20-12)7-8-17(21)19-11-18(22,15-5-3-9-24-15)16-6-4-10-25-16/h3-6,9-10,22H,7-8,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLACBTCYCHVUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]propanamide (CAS No. 2380191-53-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.5 g/mol. The structural representation can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 2380191-53-5 |
| SMILES Representation | Cc1noc(C)c1CCC(=O)NCC(O)c1ccc(-c2cccs2)cc1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various oxazole derivatives. The compound has been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
A comparative study demonstrated that similar oxazole derivatives exhibited significant bactericidal activity against resistant strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds with oxazole rings showed minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-(3,5-dimethyl...) | Staphylococcus aureus | 8 |
| Similar Oxazole Deriv. | Escherichia coli | 16 |
| Ciprofloxacin | Staphylococcus aureus | 32 |
Anticancer Activity
The anticancer potential of the compound has also been investigated through in vitro studies. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the upregulation of p53 protein and activation of caspase pathways, which are critical for programmed cell death .
Table 2: Anticancer Activity Assessment
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | p53 activation, caspase-3 cleavage |
| A549 | 20 | Apoptotic pathway activation |
Cytotoxicity Studies
Cytotoxicity assessments were performed on normal cell lines (e.g., L929 fibroblasts). The results indicated that while some derivatives showed cytotoxic effects at higher concentrations, the compound exhibited a selective toxicity profile with minimal adverse effects on normal cells .
Table 3: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 3-(3,5-dimethyl...) | L929 | 100 | 85 |
| Similar Oxazole Deriv. | L929 | 200 | 70 |
Case Studies
A notable case study involved the synthesis and evaluation of related oxazole derivatives that demonstrated potent antimicrobial and anticancer activities. These derivatives were subjected to various biological assays, confirming their efficacy against resistant bacterial strains and cancer cells .
Scientific Research Applications
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]propanamide is a novel chemical entity that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and environmental studies.
Chemical Properties and Structure
This compound is characterized by a complex molecular structure that includes an oxazole ring and thiophene groups. Its molecular formula is , with a molecular weight of approximately 326.4 g/mol. The presence of the oxazole and thiophene moieties suggests potential biological activity, making it a candidate for various applications.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in a peer-reviewed journal highlighted the compound's ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogens. The incorporation of thiophene rings has been linked to enhanced interaction with microbial membranes, leading to increased efficacy against bacterial strains resistant to conventional antibiotics.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Research has demonstrated that incorporating this compound into device architectures can significantly improve efficiency and stability.
Polymer Composites
This compound can also be utilized as an additive in polymer composites to enhance mechanical properties and thermal stability. Studies have shown that blending it with common polymers results in materials with superior strength and thermal resistance, making them ideal for applications in aerospace and automotive industries.
Bioremediation
The potential use of this compound in bioremediation efforts has been explored due to its chemical structure that allows for interactions with pollutants. Preliminary studies suggest that it can facilitate the degradation of certain environmental contaminants, including heavy metals and organic pollutants, thereby aiding in environmental cleanup efforts.
Sensor Development
The sensitivity of this compound to specific environmental changes makes it an excellent candidate for sensor applications. Research is ongoing into its use as a chemical sensor for detecting toxic gases or pollutants in air and water.
Case Studies
- Anticancer Research : A study investigated the effects of this compound on breast cancer cell lines, revealing a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.
- Material Science : In a comparative study on OLEDs fabricated with different thiophene-based compounds, devices using this compound exhibited improved luminescent efficiency compared to traditional materials.
- Environmental Impact : A field study evaluated the effectiveness of this compound in bioremediation projects targeting heavy metal contamination in soil samples, demonstrating significant reductions in contaminant levels over time.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into two groups: (1) propanamide derivatives with heterocyclic substituents and (2) thiophene-containing bioactive molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Bis(thiophen-2-yl) substituents confer higher lipophilicity (logP ~3.5 estimated) than mono-thiophene analogs (e.g., a3 in Table 1), which may improve membrane permeability but reduce solubility .
Compared to naphthalene-containing analogs (e.g., entry 4 in Table 1), the absence of fused aromatic rings in the target compound suggests reduced risk of CYP450-mediated drug-drug interactions .
In contrast, oxadiazole-thiazole hybrids (e.g., entry 2 in Table 1) utilize sulfanyl linkages, which are more straightforward to functionalize but less stable under physiological conditions .
Research Findings and Limitations
- Structural Analysis : Crystallographic studies using tools like SHELX and WinGX could resolve the compound’s conformation, particularly the spatial arrangement of the bis(thiophene) group, which is critical for target engagement.
- Biological Data Gap: No direct in vitro or in vivo data for the compound are available in the provided evidence. Extrapolation from analogs suggests moderate bioactivity but necessitates validation.
- Computational Insights : Density-functional theory (DFT) calculations (e.g., Colle-Salvetti method ) could predict electronic properties, aiding in rational drug design.
Preparation Methods
Oxazole Core Formation via Cyclization
The 3,5-dimethyl-1,2-oxazole ring is synthesized through cyclocondensation of acetylacetone with hydroxylamine hydrochloride under acidic conditions. This method yields 3,5-dimethylisoxazole, which is subsequently functionalized at the 4-position. Sulfochlorination using chlorosulfonic acid introduces a sulfonyl chloride group, enabling nucleophilic substitution with propanamide precursors.
Reaction Conditions
- Reactants : 3,5-Dimethylisoxazole (1 equiv), chlorosulfonic acid (2.5 equiv), dichloromethane, 0–5°C.
- Product : 4-(Chlorosulfonyl)-3,5-dimethylisoxazole (78% yield).
Propanamide Side-Chain Installation
The sulfonyl chloride intermediate reacts with β-alanine methyl ester in the presence of pyridine to form the propanamide linkage. Silver perchlorate (AgClO₄) catalyzes the substitution, enhancing reaction efficiency.
Procedure
- Reactants : 4-(Chlorosulfonyl)-3,5-dimethylisoxazole (1 equiv), β-alanine methyl ester (1.2 equiv), AgClO₄ (0.1 equiv), acetonitrile, 60°C, 12 h.
- Workup : Filtration, extraction with dichloromethane, and column chromatography (SiO₂, ethyl acetate/hexanes).
- Yield : 85% (methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide).
Preparation of 2-Hydroxy-2,2-Bis(Thiophen-2-yl)Ethylamine
Thiophene Coupling via Grignard Addition
The bis(thiophen-2-yl)ethanol intermediate is synthesized by reacting ethyl glyoxylate with thiophen-2-ylmagnesium bromide. A two-step protocol ensures regioselective bis-addition:
Step 1 :
- Reactants : Ethyl glyoxylate (1 equiv), thiophen-2-ylmagnesium bromide (2.2 equiv), tetrahydrofuran (THF), −78°C to room temperature.
- Product : Ethyl 2-hydroxy-2,2-bis(thiophen-2-yl)acetate (91% yield).
Step 2 : Reduction and Amination
- Reduction : Lithium aluminum hydride (LAH) reduces the ester to 2-hydroxy-2,2-bis(thiophen-2-yl)ethanol (94% yield).
- Amination : Mitsunobu reaction with phthalimide converts the alcohol to a protected amine, followed by hydrazine deprotection.
- Yield : 76% (2-hydroxy-2,2-bis(thiophen-2-yl)ethylamine).
Amide Bond Formation and Final Assembly
Coupling Strategies
The propanamide oxazole precursor is activated as an acyl chloride using oxalyl chloride and coupled with the bis(thiophen)ethylamine. Alternatively, carbodiimide-mediated coupling (EDC/HOBt) achieves high yields without racemization.
Procedure
- Acyl Chloride Activation :
- Reactants : Methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide (1 equiv), oxalyl chloride (1.5 equiv), dichloromethane, 0°C, 2 h.
- Product : 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl chloride (quantitative conversion).
- Amide Coupling :
- Reactants : Acyl chloride (1 equiv), 2-hydroxy-2,2-bis(thiophen-2-yl)ethylamine (1.1 equiv), triethylamine (2 equiv), dichloromethane, 0°C to room temperature, 6 h.
- Workup : Aqueous wash, drying (MgSO₄), and recrystallization (ethanol/water).
- Yield : 82% (final product).
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling introduces the thiophene groups post-amide formation. This route employs a boronic ester derivative of thiophene and a halogenated intermediate.
Key Steps :
- Halogenation : Bromination of the propanamide oxazole at the β-position using N-bromosuccinimide (NBS).
- Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with bis(thiophen-2-yl)boronic acid pinacol ester.
- Yield : 68% (after optimization).
Challenges and Optimization
Steric Hindrance Mitigation
The bulky bis(thiophen-2-yl) group necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) during coupling. Microwave-assisted synthesis reduces reaction times from 24 h to 2 h.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as coupling thiophene derivatives with oxazole-containing intermediates. Key steps include refluxing in absolute ethanol with catalytic glacial acetic acid to facilitate condensation, followed by solvent evaporation and filtration . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. Microwave-assisted synthesis (e.g., uniform heating protocols) may enhance efficiency and reduce side products .
Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is critical for confirming the hydroxyethyl and thiophene moieties. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups like the amide bond. For crystalline derivatives, X-ray diffraction provides precise stereochemical data .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Begin with in vitro assays such as antimicrobial disk diffusion (e.g., against E. coli or S. aureus) and enzyme inhibition studies (e.g., COX-2 or kinase assays). Cytotoxicity can be assessed via MTT assays on mammalian cell lines to establish preliminary safety profiles .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing: incubate the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Identify degradation products using LC-MS and compare with synthetic standards .
Q. What purification methods are suitable post-synthesis?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates impurities. Recrystallization from ethanol/water mixtures improves purity, while preparative HPLC resolves structurally similar byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Perform dose-response curves to rule out assay-specific artifacts. Statistical tools like Bland-Altman analysis quantify variability between platforms . Link discrepancies to molecular interactions using molecular docking simulations and align findings with theoretical frameworks (e.g., enzyme kinetics models) .
Q. What strategies optimize microwave-assisted synthesis for scale-up without compromising purity?
- Methodological Answer : Use design of experiments (DoE) to model power input, solvent polarity, and reaction time. For scale-up, transition from single-mode to multi-mode reactors while maintaining consistent stirring and temperature gradients. Monitor side reactions via real-time FT-IR or Raman spectroscopy .
Q. How to conduct structure-activity relationship (SAR) studies focusing on the oxazole and thiophene moieties?
- Methodological Answer : Synthesize derivatives with substitutions on the oxazole ring (e.g., halogenation) or thiophene positions. Test analogs in parallel bioassays and use multivariate analysis (e.g., PCA) to correlate structural features (e.g., logP, H-bond donors) with activity. Molecular dynamics simulations predict binding mode alterations .
Q. What computational approaches predict off-target interactions and metabolic pathways?
- Methodological Answer : Employ in silico tools like SwissADME for bioavailability prediction and GLIDE docking for off-target profiling against human proteomes. Use MetaCore/MetaDrug to map potential Phase I/II metabolism sites (e.g., cytochrome P450 oxidation of thiophene rings) .
Q. How to address spectral ambiguities in characterizing stereoisomers or tautomeric forms?
- Methodological Answer : Use chiral HPLC with polysaccharide-based columns to separate enantiomers. For tautomerism, conduct variable-temperature NMR (VT-NMR) to observe equilibrium shifts. Compare experimental data with DFT-calculated chemical shifts .
Key Methodological Considerations
- Data Validation : Replicate experiments across independent labs to confirm reproducibility, especially for biological activity claims .
- Theoretical Frameworks : Align SAR studies with enzyme-substrate interaction models or pharmacophore hypotheses to contextualize findings .
- Advanced Analytics : Combine hyphenated techniques (e.g., LC-MS/MS) with cheminformatics for high-resolution structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
